Diisotridecyl phthalate
Overview
Description
Diisotridecyl phthalate is a high-molecular-weight phthalate ester, primarily used as a plasticizer to enhance the flexibility and durability of plastic products. It is a mixture of isomers derived from the esterification of phthalic acid with isotridecyl alcohols. This compound is widely utilized in various industrial applications, including the production of polyvinyl chloride (PVC) products, lubricants, and coatings .
Biochemical Analysis
Biochemical Properties
Diisotridecyl phthalate interacts with various enzymes, proteins, and other biomolecules. It is rapidly and extensively metabolized to mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . The nature of these interactions involves enzymatic processes that convert this compound into its metabolites .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism into various metabolites. These metabolites can have different effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during its metabolism into various metabolites . This could also include any effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisotridecyl phthalate is synthesized through the esterification of phthalic anhydride with isotridecyl alcohols. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or other separation techniques to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and isotridecyl alcohols are continuously fed. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and product quality. The crude product is then subjected to purification processes, such as vacuum distillation, to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Diisotridecyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and isotridecyl alcohols. Transesterification involves the exchange of ester groups with other alcohols, resulting in the formation of different phthalate esters .
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), elevated temperature.
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalyst, elevated temperature.
Major Products Formed:
Hydrolysis: Phthalic acid, isotridecyl alcohols.
Transesterification: Various phthalate esters depending on the alcohol used.
Scientific Research Applications
Diisotridecyl phthalate is extensively studied for its applications in various fields:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Investigated for its potential endocrine-disrupting effects and its impact on biological systems.
Medicine: Studied for its potential toxicological effects and its role in medical device manufacturing.
Industry: Widely used in the production of PVC products, lubricants, coatings, and adhesives
Mechanism of Action
Diisotridecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones, potentially leading to adverse health effects .
Comparison with Similar Compounds
Diisodecyl phthalate: Another high-molecular-weight phthalate ester used as a plasticizer.
Diisononyl phthalate: Similar in structure and function, used in flexible PVC applications.
Diundecyl phthalate: Used in similar applications but with different chain lengths and properties
Uniqueness: Diisotridecyl phthalate is unique due to its specific isomeric structure, which provides distinct physical and chemical properties. Its higher molecular weight and branched structure contribute to its effectiveness as a plasticizer, offering enhanced flexibility and durability compared to other phthalates .
Properties
IUPAC Name |
bis(11-methyldodecyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O4/c1-29(2)23-17-13-9-5-7-11-15-21-27-37-33(35)31-25-19-20-26-32(31)34(36)38-28-22-16-12-8-6-10-14-18-24-30(3)4/h19-20,25-26,29-30H,5-18,21-24,27-28H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSGAWBQJHXXSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873994 | |
Record name | Diisotridecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27253-26-5, 36901-61-8 | |
Record name | Phthalic acid, diisotridecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027253265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisotridecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisotridecyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.